molecular formula C6H20O4Si3 B1329742 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- CAS No. 3663-50-1

1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-

Cat. No. B1329742
CAS RN: 3663-50-1
M. Wt: 240.48 g/mol
InChI Key: XYBQTTAROZGWOZ-UHFFFAOYSA-N
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Description

1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- is a compound that falls within the class of organosilicon compounds known as siloxanes. These compounds are characterized by their silicon-oxygen backbone, with various organic groups attached to the silicon atoms. The specific compound is a hexamethyl derivative, indicating that there are six methyl groups attached to its silicon atoms.

Synthesis Analysis

The synthesis of related siloxane compounds has been explored in various studies. For instance, 1,1,1,5,5,5-Hexamethyltrisiloxane was prepared by reacting (Me3SiO)2Mg or Me3SiOH with dichlorosilane . This method demonstrates the general approach to synthesizing siloxanes, which often involves the reaction of chlorosilanes with silanolates or silanols in the presence of a catalyst.

Molecular Structure Analysis

The molecular structure of siloxanes is generally characterized by a repeating Si-O-Si linkage. The specific arrangement and substitution on the silicon atoms can greatly influence the properties of the compound. For example, the structure of a disiloxane compound was confirmed using nuclear magnetic resonance spectroscopy and correlated with its X-ray structure . These techniques are crucial for understanding the molecular structure of siloxanes, including 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-.

Chemical Reactions Analysis

Siloxanes can undergo various chemical reactions, including selective chlorination and photolysis. For example, 1,1,1,5,5,5-Hexamethyltrisiloxane underwent selective chlorination to give primarily Me3SiOSiHClOSiMe3 and a smaller amount of Me3SiOSiCl2OSiMe3 when catalyzed by PdCl2 and reacted with CCl4 . Photolysis of the same compound yielded different products, including polymers . These reactions highlight the reactivity of siloxanes and their potential for further chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxanes make them suitable for various applications. For instance, a derivative of hexaphenyltrisiloxane was used as a stationary phase in high-temperature gas chromatography, demonstrating its thermal stability and its ability to separate complex mixtures . The reactivity of siloxanes with different hydrosilanes under the catalysis of tris(pentafluorophenyl)borane leads to the formation of oligomers and polymers, indicating their potential in polymer synthesis .

Scientific Research Applications

Applications in Downstream Processing

1,5-Trisiloxanediol, a derivative of polydimethylsiloxane, plays a crucial role in the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol. The complex process of separating these diols from fermentation broth is vital as it constitutes over 50% of the total production costs. Technologies such as evaporation, distillation, membrane filtration, and pervaporation are explored to enhance yield, purity, and reduce energy consumption in the production of these valuable chemicals (Xiu & Zeng, 2008).

Role in Polydimethylsiloxane Synthesis and Applications

Polydimethylsiloxane, a polymer of 1,5-Trisiloxanediol, is recognized for its broad applications owing to its properties such as being optically clear, inert, nontoxic, and inflammable. It finds utility in medical devices, as elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and in cosmetics. The review also explores the synthesis, characterization, and the potential of polydimethylsiloxane in forming biodegradable films/membranes, contributing to advancements in research and industrial applications (Zaman et al., 2019).

Advancements in Lubricity Additives

Neutral phosphates like trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, derivatives of 1,5-Trisiloxanediol, are effective antiwear additives in synthetic lube oils such as neopentyl polyol esters, fluorosiloxanes, and polysiloxane fluids. These compounds have shown to surpass others in terms of lubricity and resistance to oxidation, making them promising materials for antifriction additives for synthetic lube oils (Barabanova et al., 1976).

Environmental Behavior of Siloxanes

Research on the environmental behavior of siloxanes, of which 1,5-Trisiloxanediol is a part, has been gaining attention due to their vast global usage and potential hazardous effects. The review discusses the production, consumption, toxicity, analysis, environmental distribution, migration, degradation, and transformation of dimethylsiloxanes and modified siloxanes in various environmental compartments. It highlights the behaviors of siloxanes, especially in industrial areas, and the need for understanding their environmental impact better (Xiang et al., 2021).

properties

IUPAC Name

bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQTTAROZGWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063122
Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
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Molecular Weight

240.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-

CAS RN

3663-50-1
Record name 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol
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Record name Hexamethyltrisiloxane-1,5-diol
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Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
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Record name 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
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Record name 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol
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Record name HEXAMETHYLTRISILOXANE-1,5-DIOL
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